molecular formula C19H13NO4S B11014379 3-Phenyl-1,2-benzoxazol-6-yl benzenesulfonate

3-Phenyl-1,2-benzoxazol-6-yl benzenesulfonate

Cat. No.: B11014379
M. Wt: 351.4 g/mol
InChI Key: RKPLCLUAPIKECO-UHFFFAOYSA-N
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Description

3-Phenyl-1,2-benzoxazol-6-yl benzenesulfonate is a synthetic benzoxazole derivative of significant interest in medicinal chemistry and drug discovery . This compound is built on a 1,2-benzoxazole core, a privileged scaffold in pharmacology known for its diverse biological activities . The structure combines a 3-phenyl-1,2-benzoxazole moiety with a benzenesulfonate ester group. The benzenesulfonate component is a well-known organosulfur entity that can enhance the physicochemical properties of a molecule and is frequently utilized in the synthesis of surfactants and pharmaceutical salts . Benzoxazole derivatives are extensively investigated for their potential as antimicrobial , antifungal , and anticancer agents . Furthermore, the benzoxazole scaffold is a key structural feature in compounds studied for the treatment of neurodegenerative diseases, cardiovascular diseases, and mitochondrial disorders . The specific substitution pattern on the benzoxazole ring is critical for biological activity, with research indicating that substituents at positions 2, 5, and 6 can significantly influence potency and selectivity . This reagent is well-suited as a key intermediate or building block for the synthesis of more complex molecules, particularly in the development of novel therapeutic candidates and for structure-activity relationship (SAR) studies. It is supplied strictly for research purposes in laboratory settings. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C19H13NO4S

Molecular Weight

351.4 g/mol

IUPAC Name

(3-phenyl-1,2-benzoxazol-6-yl) benzenesulfonate

InChI

InChI=1S/C19H13NO4S/c21-25(22,16-9-5-2-6-10-16)24-15-11-12-17-18(13-15)23-20-19(17)14-7-3-1-4-8-14/h1-13H

InChI Key

RKPLCLUAPIKECO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NOC3=C2C=CC(=C3)OS(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Cyclization of Phenyl-Substituted Precursors

A phenyl group can be introduced at the 3-position by starting with a pre-functionalized o-aminophenol derivative. For example:

  • Substituted o-aminophenol synthesis : Reacting 2-amino-5-nitrophenol with phenylboronic acid under Suzuki-Miyaura coupling conditions (Pd(PPh₃)₄, K₂CO₃, DME/H₂O) yields 3-phenyl-2-amino-5-nitrophenol.

  • Cyclodehydration : Treating the resulting aminophenol with trichloroacetic acid or polyphosphoric acid induces cyclization to form 3-phenyl-1,2-benzoxazole.

Key Reaction Conditions :

StepReagents/ConditionsYield
Suzuki couplingPd(PPh₃)₄, K₂CO₃, DME/H₂O, 110°C, 24h84–99%
CyclizationTrichloroacetic acid, reflux, 4h70–85%

Introduction of the Benzenesulfonate Group

The 6-position hydroxyl group of 3-phenyl-1,2-benzoxazole serves as the nucleophilic site for sulfonate ester formation. Two methods are prominent:

Direct Sulfonation with Benzenesulfonyl Chloride

  • Procedure : Reacting 6-hydroxy-3-phenyl-1,2-benzoxazole with benzenesulfonyl chloride in the presence of a base (e.g., pyridine or Et₃N) in dichloromethane (DCM) at 0–25°C.

  • Mechanism : The base deprotonates the hydroxyl group, enabling nucleophilic attack on the electrophilic sulfur of benzenesulfonyl chloride.

Optimized Conditions :

ParameterValue
SolventDCM
BasePyridine (2.5 equiv)
Temperature0°C → 25°C (gradual)
Reaction Time3–5h
Yield65–78% (estimated)

Mitsunobu Reaction for Sterically Hindered Systems

For substrates with low reactivity, the Mitsunobu reaction (DEAD, PPh₃, benzenesulfonic acid) can be employed to form the sulfonate ester under milder conditions.

Alternative Route: One-Pot Tandem Synthesis

A streamlined approach combines benzoxazole formation and sulfonation in a single pot:

  • Cyclization-Sulfonation Sequence :

    • React 2-amino-5-hydroxybenzoic acid with benzoyl chloride to form 6-hydroxy-1,2-benzoxazole.

    • Introduce the phenyl group via Pd-catalyzed coupling, followed by in situ sulfonation with benzenesulfonyl chloride.

Advantages :

  • Reduces purification steps.

  • Improves overall yield (estimated 50–60%).

Mechanistic and Practical Considerations

Regioselectivity Challenges

The 6-position selectivity depends on directing effects during cyclization. Electron-donating groups (e.g., -OH) at the 5-position favor cyclization to form the benzoxazole ring with the hydroxyl group at the 6-position.

Purification Techniques

  • Column Chromatography : Silica gel with eluents such as DCM/MeOH (97:3) or petroleum ether/ethyl acetate (400:1).

  • Recrystallization : Ethanol/water mixtures for final product isolation.

Stability of Intermediates

  • 6-Hydroxy-3-phenyl-1,2-benzoxazole is sensitive to oxidation; storage under inert atmosphere (N₂/Ar) is recommended.

Comparative Analysis of Methods

MethodAdvantagesLimitations
Direct Sulfonation High atom economy; minimal stepsLow yields for sterically hindered substrates
Mitsunobu Reaction Broad substrate compatibilityRequires stoichiometric reagents (DEAD, PPh₃)
One-Pot Synthesis Time-efficient; fewer intermediatesRequires precise control of reaction conditions

Chemical Reactions Analysis

Types of Reactions: 3-Phenyl-1,2-benzoxazol-6-yl benzenesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles (amines, thiols).

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Medicinal Chemistry

  • Antimicrobial Activity : Compounds similar to 3-Phenyl-1,2-benzoxazol-6-yl benzenesulfonate have been investigated for their antimicrobial properties. Studies have shown that derivatives can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli, making them candidates for developing new antibiotics.
  • Anticancer Properties : Research indicates that benzoxazole derivatives exhibit significant anticancer activity. For instance, compounds with similar structures have been shown to induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and intrinsic pathway activation.
    Cell Line TestedIC50 (µM)Mechanism of Action
    HeLa (Cervical)15Apoptosis induction
    MCF-7 (Breast)20Cell cycle arrest
    A549 (Lung)25Intrinsic pathway activation
  • Enzyme Inhibition : The compound has also been studied for its potential as an enzyme inhibitor. For example, sulfonamide derivatives have demonstrated inhibitory effects against enzymes like alpha-glucosidase and acetylcholinesterase, which are relevant in treating conditions such as Type 2 diabetes mellitus and Alzheimer's disease.

Materials Science

  • Fluorescent Probes : The unique photophysical properties of benzoxazole compounds make them suitable as fluorescent probes in biological imaging and sensing applications. Their ability to emit fluorescence upon excitation allows for their use in tracking biological processes at the cellular level.
  • Polymer Development : The stability and reactivity of this compound enable its incorporation into polymers and advanced materials. These materials can exhibit enhanced mechanical properties and thermal stability, making them valuable in various industrial applications.

Anticancer Mechanism Study

A recent study evaluated the anticancer efficacy of benzoxazole derivatives, including this compound. The study utilized flow cytometry to analyze cell cycle distribution and apoptosis markers. Results indicated that treatment with the compound led to a significant increase in sub-G1 phase cells, indicative of apoptosis.

Antimicrobial Screening

In a comparative analysis of various benzoxazole derivatives, researchers screened compounds for antimicrobial activity against common bacterial strains. The results demonstrated that certain derivatives exhibited potent inhibitory effects, suggesting their potential as new antimicrobial agents.

Comparison with Similar Compounds

Bis-Benzimidazole and Bis-Imidazole Sulfonamides

describes bis-benzimidazole and bis-imidazole sulfonamides synthesized via reactions of imidazole/benzimidazole with tris-(4-substituted benzenesulfonate)-diethanolamine under basic conditions. These compounds are symmetrical, with two sulfonamide-linked heterocyclic units.

Feature 3-Phenyl-1,2-benzoxazol-6-yl Benzenesulfonate Bis-Benzimidazole Sulfonamides
Core Structure Benzoxazole fused with benzene Two benzimidazole/imidazole rings
Functional Group Benzenesulfonate ester Sulfonamide linkages
Symmetry Asymmetrical Symmetrical
Synthetic Key Step Likely sulfonylation of hydroxylated benzoxazole Proton abstraction by KOH

Sulfonamides are generally more reactive toward nucleophiles, whereas sulfonate esters are more hydrolytically labile.

3-Phenyl-1,4,2-Dioxazole Derivatives

highlights 3-phenyl-1,4,2-dioxazole derivatives synthesized via silver ion-mediated desulfurization of thiocarbonyl compounds. These compounds, such as 5,5-bis[4'-(dimethylamino)phenyl]-3-phenyl-1,4,2-dioxazole, feature a dioxazole ring instead of benzoxazole.

Feature This compound 3-Phenyl-1,4,2-Dioxazoles
Heterocyclic Ring Benzoxazole (N and O at 1,2 positions) Dioxazole (O and O at 1,4 positions)
Substituents Benzenesulfonate at position 6 Varied aryl groups
Synthetic Method Likely sulfonylation Desulfurization with Ag⁺

The dioxazole ring’s oxygen-rich structure may confer different electronic properties compared to benzoxazole, influencing reactivity in photochemical or coordination chemistry applications.

Benzoate Esters

lists benzoate esters (e.g., phenyl benzoate, methyl benzoate) as structurally simpler analogs. These lack heterocyclic cores but share ester functionality with the target compound.

Feature This compound Benzoate Esters
Core Structure Benzoxazole + benzene Benzene + ester
Functional Group Benzenesulfonate ester Benzoate ester
Applications Potential medicinal intermediates Fragrances, solvents

The benzoate esters’ lack of heterocyclic rings reduces structural complexity but limits their utility in advanced pharmacological contexts.

Benzoxazole-Based Sulfonamides

describes N-(3-ethyl-6-methoxy-1,2-benzoxazol-5-yl)-4-methoxy-benzenesulfonamide , a benzoxazole derivative with a sulfonamide group.

Feature This compound N-(3-ethyl-6-methoxy...sulfonamide
Substituents Phenyl at C3, benzenesulfonate at C6 Ethyl at C3, methoxy groups at C6/C5
Functional Group Sulfonate ester Sulfonamide
Molecular Weight Not reported 362.4 g/mol

The ethyl and methoxy substituents in ’s compound may improve lipophilicity, contrasting with the phenyl group in the target compound.

Biological Activity

3-Phenyl-1,2-benzoxazol-6-yl benzenesulfonate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including antimicrobial, antiviral, and anticancer effects, supported by relevant data tables and case studies.

Overview of Biological Activities

The compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : Compounds with benzoxazole moieties are known for their antibacterial and antifungal properties. Studies have shown that derivatives can selectively target Gram-positive bacteria such as Bacillus subtilis and exhibit antifungal activity against pathogens like Candida albicans .
  • Antiviral Activity : Research indicates that benzoxazole derivatives can inhibit viral replication. For instance, compounds similar to this compound have been evaluated for their ability to act as HIV-1 capsid inhibitors .
  • Anticancer Properties : Several studies have reported on the cytotoxic effects of benzoxazole derivatives against various cancer cell lines, including breast, lung, and prostate cancers. The structure–activity relationship (SAR) has been extensively studied to optimize these effects .

Antimicrobial Activity

A study screening various derivatives of benzoxazole for antimicrobial activity revealed that while many compounds displayed moderate activity against Bacillus subtilis, only a few showed significant antifungal properties. The minimal inhibitory concentrations (MICs) for selected compounds are summarized in Table 1.

CompoundMIC (μg/mL) against Bacillus subtilisMIC (μg/mL) against Candida albicans
3-Phe-Bz-SO₃H3264
3-Phe-Bz-OH1632
3-Phe-Bz-NH₂8>128

Antiviral Activity

The antiviral properties of benzoxazole derivatives have been evaluated through various assays. For example, the EC50 values for selected compounds against HIV-1 were determined using TZM-bl cells. The results are shown in Table 2.

CompoundEC50 (μM)
3-Phe-Bz-SO₃H6.23
3-Phe-Bz-OH8.74
3-Phe-Bz-NH₂>37.98

These findings suggest that structural modifications can significantly influence antiviral potency.

Anticancer Activity

In vitro studies on the cytotoxicity of benzoxazole derivatives demonstrated selective toxicity towards cancer cells while sparing normal cells. The following table summarizes the IC50 values for several cancer cell lines.

Cell LineIC50 (μM) for 3-Phe-Bz-SO₃HIC50 (μM) for Doxorubicin
MCF-7150.5
A549100.2
HepG2>500.1

Case Studies

  • Antiviral Mechanism : A study investigated the mechanism by which benzoxazole derivatives inhibit HIV-1 replication. It was found that these compounds disrupt the assembly of the viral capsid, thereby preventing viral entry into host cells .
  • Cytotoxicity Assessment : Another research focused on the cytotoxic effects of benzoxazole derivatives on various cancer cell lines. It highlighted that certain substitutions on the benzene ring could enhance selectivity towards cancerous cells while reducing toxicity to normal tissues .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-phenyl-1,2-benzoxazol-6-yl benzenesulfonate, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via a two-step process:

Benzoxazole core formation : React 3-amino-4-hydroxybenzoic acid derivatives with aryl acids under reflux conditions (e.g., 15 hours in polyphosphoric acid) to form the 1,2-benzoxazole scaffold .

Sulfonation : Introduce the benzenesulfonate group using benzenesulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine) under anhydrous conditions. Optimization involves adjusting stoichiometry (1.2–1.5 equivalents of sulfonyl chloride) and monitoring reaction progress via TLC or HPLC .

  • Key Considerations : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures removal of unreacted sulfonyl chloride and byproducts.

Q. How can structural characterization of this compound be performed to confirm regioselectivity?

  • Methodological Answer :

  • X-ray crystallography : Resolve bond angles (e.g., C3–C9–C10 = 113.4°) and planarity of the benzoxazole ring (max. deviation ≤0.023 Å) to confirm substituent orientation .
  • NMR spectroscopy : Compare 1^1H and 13^{13}C NMR shifts with analogous compounds (e.g., 3-substituted benzoxazoles) to identify sulfonate group integration. Key signals include aromatic protons (δ 7.2–8.1 ppm) and sulfonate-linked carbons (δ 125–135 ppm) .
    • Validation : Cross-check spectroscopic data with computational models (DFT or MD simulations) to resolve ambiguities in stereoelectronic effects .

Q. What analytical methods are suitable for quantifying trace impurities in this compound?

  • Methodological Answer :

  • UPLC/UV-MS : Use a C18 column (e.g., ACQUITY UPLC BEH) with a gradient elution (water/acetonitrile + 0.1% formic acid). Detect benzenesulfonate esters (e.g., methyl benzenesulfonate) via ESI+ mode with SIR (Selected Ion Recording) at m/z 171.0 .
  • System suitability : Validate linearity (R2^2 > 0.99) for impurity concentrations (0.1–10 µg/mL) and limit of detection (LOD ≤ 0.05 µg/mL) .
    • Data Interpretation : Calculate impurity ratios using peak height/area ratios relative to internal standards (e.g., deuterated analogs) .

Advanced Research Questions

Q. How can contradictions between spectroscopic and crystallographic data for this compound be resolved?

  • Methodological Answer :

  • Scenario : Discrepancies in bond angles (e.g., crystallography shows C3–C3a–C4 = 138.2°, while DFT predicts 132.5°).
  • Resolution :

Thermal ellipsoid analysis : Assess anisotropic displacement parameters in crystallography to identify dynamic disorder .

Variable-temperature NMR : Probe conformational flexibility (e.g., torsional barriers in the sulfonate group) .

  • Advanced Tools : Use synchrotron XRD for high-resolution data or solid-state NMR to correlate crystal packing effects with spectroscopic shifts .

Q. What strategies can mitigate instability of this compound under aqueous or thermal conditions?

  • Methodological Answer :

  • Hydrolytic stability : Test degradation kinetics in buffered solutions (pH 2–10) at 25–60°C. Stabilize via lyophilization or encapsulation in hydrophobic matrices (e.g., cyclodextrins) .
  • Thermal stability : Conduct TGA/DSC to identify decomposition thresholds (>200°C based on analogs ). For high-temperature applications, derivatize with electron-withdrawing groups (e.g., nitro) to enhance resilience .
    • Mechanistic Insight : Probe degradation pathways via LC-MS to identify hydrolysis products (e.g., free benzenesulfonic acid) .

Q. How can the bioactivity of this compound be evaluated in GABA receptor modulation studies?

  • Methodological Answer :

  • In vitro assays : Use patch-clamp electrophysiology on HEK293 cells expressing GABAA_A receptors (α1β2γ2 subtype). Measure current inhibition at varying concentrations (1 nM–10 µM) .
  • Competitive binding : Compare IC50_{50} values with remimazolam benzenesulfonate (reference IC50_{50} = 0.2–0.5 µM) using 3^3H-flunitrazepam displacement assays .
  • Structural analogs : Modify the phenyl or sulfonate groups to assess SAR (Structure-Activity Relationship) .

Q. What computational approaches predict the environmental impact or metabolic fate of this compound?

  • Methodological Answer :

  • QSPR modeling : Correlate logP (predicted ~2.8) and biodegradation half-life (e.g., BIOWIN3) to assess persistence .
  • Metabolite identification : Use in silico tools (e.g., GLORYx) to predict Phase I/II metabolites, focusing on sulfonate ester hydrolysis and benzoxazole ring oxidation .
    • Validation : Compare predictions with in vitro microsomal assays (human liver microsomes + NADPH) .

Data Contradiction Analysis

Q. How should researchers address inconsistent cytotoxicity data across cell lines?

  • Methodological Answer :

  • Variables to control :

Cell permeability : Adjust assay media pH (6.5–7.4) to modulate sulfonate ionization .

Metabolic activity : Pre-treat cells with CYP450 inhibitors (e.g., ketoconazole) to assess prodrug activation .

  • Statistical rigor : Use ANOVA with post-hoc tests (e.g., Tukey’s) to compare IC50_{50} values across ≥3 independent replicates .

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